molecular formula C21H28N6O4 B2561027 7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851937-71-8

7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2561027
CAS RN: 851937-71-8
M. Wt: 428.493
InChI Key: OMSMJYPZMSWJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O4 and its molecular weight is 428.493. The purity is usually 95%.
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Scientific Research Applications

Metabolic Profiling and Pharmacokinetics

Metabolic profiling and the understanding of pharmacokinetics are crucial in drug development. For instance, compounds related to piperazine and purine derivatives have been extensively studied for their metabolic profiles in humans. These studies help in identifying major metabolic pathways, which are essential for assessing drug efficacy, safety, and elimination routes (Balani et al., 1995). Similarly, understanding the metabolic fate of novel compounds, such as SB-649868, a novel orexin 1 and 2 receptor antagonist, offers insights into their disposition, metabolism, and excretion in humans, which is fundamental for their development as therapeutic agents (Renzulli et al., 2011).

Therapeutic Applications and Safety Assessment

The pharmacological effects and safety assessment of compounds are critical aspects of their development. Research on compounds like MT-45, a novel synthetic opioid, highlights the importance of evaluating therapeutic effects as well as potential adverse reactions. Studies on such compounds contribute to a deeper understanding of their pharmacodynamics and toxicological profiles, guiding their safe and effective therapeutic use (Helander et al., 2014).

Targeted Drug Development

The development of targeted therapies is another area where research on specific chemical compounds plays a vital role. For example, the study of 5-HT1A receptor occupancy by novel antagonists offers valuable information for the development of treatments for anxiety and mood disorders. These studies not only elucidate the mechanism of action of these compounds but also provide a basis for clinical application in treating psychiatric conditions (Rabiner et al., 2002).

properties

IUPAC Name

7-butyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-4-5-8-27-16(22-18-17(27)20(29)24(3)21(30)23(18)2)14-25-9-11-26(12-10-25)19(28)15-7-6-13-31-15/h6-7,13H,4-5,8-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSMJYPZMSWJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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